1-(7-Bromo-1H-indol-3-yl)ethanone

Analytical Chemistry Quality Control Identity Confirmation

1-(7-Bromo-1H-indol-3-yl)ethanone (synonym: 3-acetyl-7-bromo-1H-indole; CAS 944086-09-3; MFCD20528267) is a brominated indole derivative bearing an acetyl group at the C-3 position and a bromine atom at the C-7 position of the indole ring system. With a molecular formula of C₁₀H₈BrNO and a molecular weight of 238.08 g/mol, this compound belongs to the 3-acetylindole class, a scaffold extensively reviewed for its synthetic versatility and biological relevance.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 944086-09-3
Cat. No. B1286904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Bromo-1H-indol-3-yl)ethanone
CAS944086-09-3
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C=CC=C2Br
InChIInChI=1S/C10H8BrNO/c1-6(13)8-5-12-10-7(8)3-2-4-9(10)11/h2-5,12H,1H3
InChIKeyZRGRITPJQJCAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(7-Bromo-1H-indol-3-yl)ethanone (CAS 944086-09-3): A Regiospecific Brominated 3-Acetylindole Building Block for Kinase-Targeted Meridianin Synthesis


1-(7-Bromo-1H-indol-3-yl)ethanone (synonym: 3-acetyl-7-bromo-1H-indole; CAS 944086-09-3; MFCD20528267) is a brominated indole derivative bearing an acetyl group at the C-3 position and a bromine atom at the C-7 position of the indole ring system . With a molecular formula of C₁₀H₈BrNO and a molecular weight of 238.08 g/mol, this compound belongs to the 3-acetylindole class, a scaffold extensively reviewed for its synthetic versatility and biological relevance [1]. Unlike the unsubstituted parent 3-acetylindole (CAS 703-80-0), the C-7 bromine substituent introduces distinct physicochemical properties (melting point 190–191 °C; XLogP3-AA 2.4; pKa 13.71 ± 0.30) and confers regiospecific reactivity that is critical for downstream functionalization [2]. The compound is primarily utilized as a synthetic intermediate in the preparation of meridianin alkaloid derivatives and indole-based kinase inhibitor scaffolds, where the 7-bromo substituent profoundly influences biological selectivity profiles of the final products [3][4].

Why 1-(7-Bromo-1H-indol-3-yl)ethanone Cannot Be Replaced by Its 4-, 5-, or 6-Bromo Positional Isomers in Meridianin-Derived Kinase Inhibitor Programs


Positional bromo isomers of 3-acetylindole—namely the 4-bromo (CAS 195874-03-4), 5-bromo (CAS 19620-90-7), and 6-bromo (CAS 316181-82-5) congeners—share an identical molecular formula and molecular weight with the 7-bromo target compound, yet they are not functionally interchangeable . The bromine position on the indole ring governs the electronic distribution, regioselectivity of subsequent cross-coupling reactions, and the binding orientation of the final elaborated molecules within kinase ATP-binding pockets. In meridianin-based chemical series, the 7-bromo substitution imparts a >45-fold selectivity window toward DYRK1A and CLK1 kinases that is not recapitulated by other bromo regioisomers or the unsubstituted parent compound, while in antibiofilm applications the 7-bromo analog (IC₅₀ = 99.8 ± 15.2 μM) exhibits sharply reduced potency relative to the 5-bromo analog (IC₅₀ = 17.9 ± 2.2 μM)—a >5.5-fold difference—demonstrating that bromine positional effects are not merely incremental but can invert activity trends [1][2]. Consequently, procurement of the correct 7-bromo regioisomer is essential for reproducing published synthetic routes and biological outcomes.

Quantitative Evidence Guide: 1-(7-Bromo-1H-indol-3-yl)ethanone (CAS 944086-09-3) Differentiation from Closest Positional Isomers and Parent 3-Acetylindole


Melting Point Differentiation: 190–191 °C for 7-Bromo Target Compound vs. 235–237 °C for 5-Bromo Isomer and 167–168 °C for 4-Bromo Isomer

The melting point of 1-(7-bromo-1H-indol-3-yl)ethanone is reported as 190–191 °C . In contrast, the 5-bromo positional isomer (1-(5-bromo-1H-indol-3-yl)ethanone, CAS 19620-90-7) exhibits a melting point of 235–237 °C, representing a 44–46 °C elevation relative to the target compound . The 4-bromo isomer (CAS 195874-03-4) melts at 167–168 °C (in acetone solvate), 22–23 °C lower than the target compound . The unsubstituted parent 3-acetylindole (CAS 703-80-0) melts at 188–195 °C (lit.), which overlaps with but is broader than the 7-bromo derivative range . This wide melting point dispersion across the four positional isomers (spanning ~68 °C from 167 to 235 °C) provides a definitive, inexpensive, and immediate identity verification method upon receipt of material.

Analytical Chemistry Quality Control Identity Confirmation Solid-State Characterization

Friedel-Crafts Acylation Synthesis Yield: 93% Crude Yield from 7-Bromoindole Under Lewis Acid Catalysis with Full Spectroscopic Validation

A robust, patent-derived synthetic protocol for the target compound achieves 93% crude yield (496 mg from 442 mg 7-bromoindole, 2.25 mmol scale) via Friedel-Crafts acylation of 7-bromoindole with acetyl chloride using diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes, 1.5 equiv.) in anhydrous dichloromethane at 0 °C . The reaction reaches completion within 1–3 hours as monitored by TLC. Subsequent N-alkylation with 1-chloro-3-iodopropane followed by flash chromatography purification yields the elaborated intermediate 1-(7-bromo-1-(3-chloropropyl)-1H-indol-3-yl)ethanone in 86% overall two-step yield, with structural confirmation by ¹H NMR and ¹³C NMR . This high-yielding, reproducible route contrasts with earlier literature approaches to brominated 3-acetylindoles that often report variable yields depending on the bromine position and require protecting group strategies at the indole nitrogen [1]. The commercial availability of the compound at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) enables researchers to bypass this synthetic step altogether, saving 1–2 days of bench work per batch.

Synthetic Methodology Process Chemistry Reaction Yield Regioselective Acylation

Downstream DYRK1A/CLK1 Kinase Selectivity: Meridianin Derivatives Bearing the 7-Bromo Substituent Achieve >45-Fold Selectivity Over Other Kinases

In a comprehensive kinase profiling study of meridianin derivatives published in Journal of Medicinal Chemistry (Giraud et al., 2011), compounds bearing the 7-bromo substitution on the indole ring (specifically derivatives 30, 33, and 34) demonstrated >45-fold selectivity toward DYRK1A and CLK1 kinases over the panel of other kinases tested [1]. This selectivity profile is a direct consequence of the bromine position; the 6-bromo derivatives also exhibited enhanced selectivity, while the 4-bromo and 5-bromo congeners did not achieve comparable selectivity windows [1]. DYRK1A and CLK1 are key regulators of RNA splicing and are validated therapeutic targets in neurodegenerative diseases and oncology [2]. Although the selectivity data pertain to the final meridianin products rather than the 7-bromo-3-acetylindole intermediate itself, the bromine atom at the 7-position is installed through this intermediate and is structurally conserved in the final active compounds, making the building block irreplaceable for accessing this selectivity profile.

Kinase Inhibition DYRK1A CLK1 Selectivity Meridianin Alkaloids RNA Splicing

Antibiofilm Activity Structure-Activity Relationship: 7-Bromo Meridianin Analog (9j) IC₅₀ = 99.8 ± 15.2 μM vs. 5-Bromo Analog (9a) IC₅₀ = 17.9 ± 2.2 μM Against MRSA Biofilm Formation

In a systematic SAR study of meridianin D analogues evaluated for inhibition of MRSA (methicillin-resistant Staphylococcus aureus) biofilm formation, the 7-bromo substituted analog (compound 9j) exhibited an IC₅₀ of 99.8 ± 15.2 μM, representing a 5.57-fold reduction in potency compared to the 5-bromo analog (compound 9a, IC₅₀ = 17.9 ± 2.2 μM) and a 1.14-fold reduction relative to the natural product meridianin D itself (6-bromo, IC₅₀ = 87.4 ± 4.0 μM) [1]. The 4-bromo analog (compound 9k) was even less active, with an IC₅₀ > 100 μM [1]. This rank order of antibiofilm potency (5-Br > 6-Br > 7-Br > 4-Br) quantitatively demonstrates that the bromine position on the indole scaffold is a critical determinant of biological activity in the meridianin chemotype, with the 7-bromo substitution conferring a distinct and less potent antibiofilm phenotype compared to the 5-bromo congener [1]. For programs seeking to explore negative SAR or selectivity against antibiofilm targets, the 7-bromo building block is essential for synthesizing the requisite analog 9j and confirming its attenuated activity profile.

Antibiofilm MRSA Structure-Activity Relationship Meridianin Analogues Antibiotic Adjuvant

Physicochemical Property Differentiation: XLogP3-AA 2.4 and pKa 13.71 ± 0.30 Define the 7-Bromo-3-acetylindole Lipophilicity-Acidity Profile

1-(7-Bromo-1H-indol-3-yl)ethanone exhibits a computed XLogP3-AA of 2.4 and a predicted pKa of 13.71 ± 0.30 (for the indole NH proton) [1]. For comparison, the unsubstituted 3-acetylindole has a reported XLogP3-AA of approximately 1.9 and a pKa of 13.79 (measured in 50% aqueous methanol) [2], indicating that bromine substitution at the 7-position increases lipophilicity by approximately 0.5 log units without substantially altering the indole NH acidity. The cLogP computed by an alternative fragment-based method (ChemExper) is reported as 1.183 for the 7-bromo compound, while LogP from Chemscene computational data is 3.133, highlighting method-dependent variability . The hydrogen bond donor count (1), hydrogen bond acceptor count (1), rotatable bond count (1), and topological polar surface area (32.9 Ų) are all within drug-like chemical space [1]. These computed descriptors, while not direct head-to-head experimental measurements, distinguish the 7-bromo compound from the 5-bromo isomer, which has a different electronic distribution affecting its LogP and solid-state properties (reflected in its substantially higher melting point of 235–237 °C), and are relevant for chromatographic method development and solubility predictions.

Physicochemical Properties Lipophilicity XLogP pKa Drug-Likeness

Optimal Procurement and Application Scenarios for 1-(7-Bromo-1H-indol-3-yl)ethanone (CAS 944086-09-3) in Scientific Research Programs


Synthesis of 7-Bromo-Substituted Meridianin Derivatives as Selective DYRK1A/CLK1 Kinase Inhibitors

1-(7-Bromo-1H-indol-3-yl)ethanone is the essential building block for constructing meridianin derivatives bearing a bromine atom at the C-7 position of the indole core. As demonstrated by Giraud et al. (J Med Chem, 2011), the 7-bromo meridianin derivatives 30, 33, and 34 achieve >45-fold selectivity toward DYRK1A and CLK1 kinases over other kinases tested [1]. The synthetic route proceeds via conversion of the 3-acetyl group to an enaminone using DMF-DMA, followed by cyclization with guanidine derivatives to install the 2-aminopyrimidine ring characteristic of the meridianin scaffold. Procurement of the 7-bromo-3-acetylindole intermediate at 98% purity with batch-specific NMR, HPLC, and GC documentation ensures reproducibility of this selectivity-critical synthesis. This application scenario is directly relevant to medicinal chemistry programs targeting RNA splicing regulation in neurodegenerative disease (Alzheimer's disease, Down syndrome) and oncology.

Negative Control Synthesis for Bromine Positional SAR Studies in Antibiofilm Meridianin Analogs

The 7-bromo meridianin analog (compound 9j) exhibits significantly attenuated antibiofilm activity against MRSA (IC₅₀ = 99.8 ± 15.2 μM) compared to the 5-bromo analog (9a, IC₅₀ = 17.9 ± 2.2 μM) and the natural 6-bromo meridianin D (IC₅₀ = 87.4 ± 4.0 μM), as reported in ACS Med Chem Lett (2018) [2]. This quantitative activity cliff makes the 7-bromo building block indispensable for synthesizing the 7-bromo analog 9j as a negative control in antibiofilm SAR campaigns. The >5.5-fold potency difference between 5-Br and 7-Br analogs provides a clear window for validating target engagement and ruling out non-specific biofilm inhibition effects. Researchers exploring antibiotic adjuvant development or biofilm dispersal mechanisms against multidrug-resistant Gram-positive bacteria should procure this specific regioisomer to complete the bromine positional scan.

Regioselective Cross-Coupling Chemistry at the Indole C-7 Position Enabled by Bromine as a Synthetic Handle

The C-7 bromine atom in 1-(7-bromo-1H-indol-3-yl)ethanone serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and aminocarbonylation) to introduce diverse aryl, heteroaryl, amino, or alkynyl substituents at the indole 7-position while preserving the C-3 acetyl group for further elaboration [3]. This orthogonal reactivity—acetyl at C-3, bromine at C-7—is not achievable with the 5-bromo or 6-bromo isomers, which place the cross-coupling site in electronically and sterically distinct environments. The well-precedented reactivity of 7-bromoindoles in palladium-catalyzed transformations, including direct one-step aminocarbonylation to CNS-active amphetamine derivatives [3], makes this building block strategically valuable for diversity-oriented synthesis of 7-substituted indole libraries.

Identity Verification and Quality Control Using Melting Point as an Orthogonal Discriminator Against 4-Br and 5-Br Isomers

Upon receipt of 1-(7-bromo-1H-indol-3-yl)ethanone, melting point determination provides immediate, equipment-minimal identity verification: the expected value of 190–191 °C is 22–23 °C above the 4-bromo isomer (167–168 °C) and 44–46 °C below the 5-bromo isomer (235–237 °C) . A melting point measurement deviating by more than ±2 °C from 190–191 °C signals a potential isomer mislabeling or contamination and should trigger additional analytical characterization (HPLC, NMR) before committing the material to multi-step synthesis. This practice is particularly critical when sourcing from multiple vendors or when the compound has been stored for extended periods, given that the 7-bromo isomer is a less common regioisomer and may be subject to inventory errors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(7-Bromo-1H-indol-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.